2-(benzo[d]isoxazol-3-yl)-N-(4-morpholinobut-2-yn-1-yl)acetamide
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Overview
Description
2-(benzo[d]isoxazol-3-yl)-N-(4-morpholinobut-2-yn-1-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzo[d]isoxazole moiety, a morpholine ring, and an acetamide group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzo[d]isoxazol-3-yl)-N-(4-morpholinobut-2-yn-1-yl)acetamide typically involves multiple steps, starting with the preparation of the benzo[d]isoxazole core. This can be achieved through the cyclization of appropriate precursors under specific conditions. The morpholinobut-2-yn-1-yl group is then introduced via a coupling reaction, often using palladium-catalyzed cross-coupling techniques. The final step involves the formation of the acetamide group through amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and yield. Continuous flow reactors and advanced catalytic systems are often employed to enhance the efficiency and selectivity of the reactions.
Chemical Reactions Analysis
Types of Reactions
2-(benzo[d]isoxazol-3-yl)-N-(4-morpholinobut-2-yn-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(benzo[d]isoxazol-3-yl)-N-(4-morpholinobut-2-yn-1-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs for various diseases.
Industry: The compound is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(benzo[d]isoxazol-3-yl)-N-(4-morpholinobut-2-yn-1-yl)acetamide involves its interaction with specific molecular targets. The benzo[d]isoxazole moiety can interact with enzymes or receptors, modulating their activity. The morpholine ring may enhance the compound’s binding affinity and selectivity, while the acetamide group can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
2-(benzo[d]thiazol-2-yl)-3-methoxynaphthalen-1-ol: Similar in structure but with a thiazole ring instead of an isoxazole ring.
2-(4H-benzo[d][1,3]oxazin-4-yl)acrylates: Contains an oxazin ring and is used in different chemical reactions.
Uniqueness
2-(benzo[d]isoxazol-3-yl)-N-(4-morpholinobut-2-yn-1-yl)acetamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-N-(4-morpholin-4-ylbut-2-ynyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c21-17(13-15-14-5-1-2-6-16(14)23-19-15)18-7-3-4-8-20-9-11-22-12-10-20/h1-2,5-6H,7-13H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQTOMYAJMWUMHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC#CCNC(=O)CC2=NOC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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